molecular formula C17H29N B14615934 Pyridine, 3-dodecyl- CAS No. 59652-37-8

Pyridine, 3-dodecyl-

Cat. No.: B14615934
CAS No.: 59652-37-8
M. Wt: 247.4 g/mol
InChI Key: BWCPIPANJFTRRK-UHFFFAOYSA-N
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Description

Pyridine, 3-dodecyl-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hantzsch Pyridine Synthesis: This method involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. For Pyridine, 3-dodecyl-, the aldehyde used would be dodecanal.

    Chichibabin Synthesis: This method involves the reaction of an aldehyde with ammonia and an α,β-unsaturated carbonyl compound. The reaction conditions typically include heating and the use of a solvent like ethanol.

Industrial Production Methods:

    Catalytic Hydrogenation: This method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon.

    Dehydrogenation of Piperidine: This method involves the dehydrogenation of piperidine derivatives at high temperatures in the presence of a dehydrogenation catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridine, 3-dodecyl- can undergo oxidation reactions to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert pyridine derivatives into piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and sulfonyl chlorides (for sulfonation).

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or sulfonated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Pyridine, 3-dodecyl- can be used as a ligand in coordination chemistry and catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Agents: Pyridine derivatives have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.

Medicine:

    Pharmaceuticals: Pyridine, 3-dodecyl- can be used in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Surfactants: The dodecyl group imparts surfactant properties, making it useful in the formulation of detergents and emulsifiers.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Pyridine derivatives can inhibit enzymes by binding to their active sites.

    Membrane Disruption: The dodecyl group can interact with lipid bilayers, disrupting cell membranes and leading to cell lysis.

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the dodecyl group.

    Pyrimidine: A six-membered ring with two nitrogen atoms.

    Pyrrole: A five-membered ring with one nitrogen atom.

Uniqueness:

    Hydrophobicity: The dodecyl group increases the hydrophobicity of the compound, enhancing its ability to interact with lipid membranes.

    Versatility: The presence of both a polar pyridine ring and a non-polar dodecyl chain makes it useful in a wide range of applications, from catalysis to pharmaceuticals.

Properties

CAS No.

59652-37-8

Molecular Formula

C17H29N

Molecular Weight

247.4 g/mol

IUPAC Name

3-dodecylpyridine

InChI

InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18-16-17/h12,14-16H,2-11,13H2,1H3

InChI Key

BWCPIPANJFTRRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CN=CC=C1

Origin of Product

United States

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